N1-(2-(dimethylamino)ethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Beschreibung

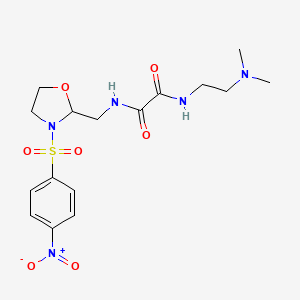

N1-(2-(dimethylamino)ethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dimethylaminoethyl group, a nitrophenylsulfonyl group, and an oxazolidin-2-yl moiety, making it a subject of interest in various fields such as medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O7S/c1-19(2)8-7-17-15(22)16(23)18-11-14-20(9-10-28-14)29(26,27)13-5-3-12(4-6-13)21(24)25/h3-6,14H,7-11H2,1-2H3,(H,17,22)(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUWMPMKSUHMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of Oxazolidin-2-yl Intermediate: This step often starts with the reaction of 1,2-aminoalcohols with carbonyl compounds to form oxazolidin-2-ones.

Introduction of the Nitrophenylsulfonyl Group: The oxazolidin-2-yl intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the nitrophenylsulfonyl group.

Attachment of the Dimethylaminoethyl Group: The final step involves the coupling of the intermediate with 2-(dimethylamino)ethylamine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2-(dimethylamino)ethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized further under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of nitro derivatives or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of sulfonamide or sulfonate derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Information

- IUPAC Name : N1-(2-(dimethylamino)ethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

- Molecular Formula : C19H30N4O5S

- Molecular Weight : 426.53 g/mol

- CAS Number : 1421372-66-8

Structural Features

The compound features:

- A dimethylaminoethyl group, which enhances membrane permeability.

- An oxazolidine ring , contributing to its reactivity and potential biological interactions.

- A sulfonyl group attached to a nitrophenyl moiety, which may influence its binding affinity to biological targets.

Case Study 1: Enzyme Inhibition in Cancer Research

A study explored the effects of compounds similar to this compound on tumor cell proliferation. The results demonstrated significant inhibition of key metabolic enzymes associated with cancer cell growth, suggesting its potential as an anticancer agent.

Case Study 2: Bioavailability and Pharmacokinetics

Research focusing on the pharmacokinetic profiles of oxazolidine derivatives indicated that compounds with dimethylamino groups often exhibit enhanced bioavailability. This suggests that this compound could be effective in clinical settings due to improved absorption and distribution.

Wirkmechanismus

The mechanism by which N1-(2-(dimethylamino)ethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N1-(2-(dimethylamino)ethyl)-N2-(oxazolidin-2-yl)methyl)oxalamide: Lacks the nitrophenylsulfonyl group, resulting in different reactivity and biological activity.

N1-(2-(dimethylamino)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide: Contains a phenylsulfonyl group instead of a nitrophenylsulfonyl group, affecting its electronic properties and reactivity.

Uniqueness

N1-(2-(dimethylamino)ethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to the presence of the nitrophenylsulfonyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of specific inhibitors and materials with tailored properties.

Biologische Aktivität

N1-(2-(dimethylamino)ethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Dimethylamino group

- Oxazolidine ring

- Nitrophenyl sulfonyl moiety

- Oxalamide linkage

This structural diversity suggests multiple points of interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes key biological activities observed in various studies:

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor cell growth | |

| Antimicrobial | Bactericidal effect on Gram-positive bacteria | |

| Anti-inflammatory | Reduction in cytokine production |

Case Studies and Research Findings

- Antitumor Efficacy : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

- Antimicrobial Assessment : In vitro tests revealed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation .

- Temperature control : Low temperatures (0–5°C) during sulfonylation reduce hydrolysis risks .

- Purification : Column chromatography or recrystallization ensures >95% purity, critical for downstream biological assays .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound post-synthesis?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with specific focus on:

- Dimethylaminoethyl group : Singlet at δ 2.2–2.5 ppm for N(CH3)2 .

- Oxazolidin ring : Distinct splitting patterns for protons adjacent to the sulfonyl group .

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups (amide C=O), while 1350 cm⁻¹ indicates sulfonyl S=O stretching .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]+ = 520.15) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for pharmacological studies) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Q. Methodology :

- Core scaffold modifications : Systematic replacement of the 4-nitrophenylsulfonyl group with electron-withdrawing (e.g., CF3) or electron-donating (e.g., OCH3) substituents to evaluate potency shifts .

- Side-chain variations : Substitute the dimethylaminoethyl group with morpholino or piperazine moieties to assess impact on cellular permeability and target binding .

- Biological assays :

- Enzyme inhibition : Measure IC50 against target enzymes (e.g., kinases) using fluorogenic substrates .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to correlate structural changes with efficacy .

Q. Data analysis :

- QSAR modeling : Use computational tools (e.g., Schrödinger’s Maestro) to predict logP, polar surface area, and binding affinities .

Advanced: How can contradictory biological activity data (e.g., varying IC50 values across assays) be resolved?

Q. Root causes :

- Assay conditions : Differences in buffer pH or reducing agents (e.g., DTT) may alter compound stability .

- Target conformation : Enzymatic vs. cellular assays may reflect distinct activation states of the target protein .

Q. Resolution strategies :

- Orthogonal assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays .

- Metabolic stability testing : Incubate the compound with liver microsomes to identify degradation products interfering with activity .

- Crystallography : Co-crystallize the compound with its target to confirm binding mode discrepancies .

Advanced: What computational methods are recommended to predict the compound’s mechanism of action and off-target effects?

- Molecular docking : Use AutoDock Vina to simulate binding to proposed targets (e.g., kinases), focusing on hydrogen bonding with the oxalamide core .

- Molecular dynamics (MD) simulations : GROMACS-based 100-ns simulations to assess stability of the compound-target complex in physiological conditions .

- Off-target screening : SwissTargetPrediction database to identify potential interactions with GPCRs or ion channels .

Q. Validation :

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) for top computational hits .

- Thermal shift assays : Monitor target protein melting temperature (Tm) shifts upon compound binding .

Advanced: How can the compound’s stability under physiological conditions (e.g., serum, pH variations) be systematically evaluated?

- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, analyzing degradation via HPLC .

- Serum stability : Add 10% fetal bovine serum (FBS) to the compound and quantify remaining intact molecules at 0, 1, 4, and 8 hours using LC-MS .

- Oxidative stress testing : Expose to H2O2 (0.1–1 mM) to assess susceptibility to oxidation, particularly at the sulfonyl group .

Q. Data interpretation :

- Half-life (t1/2) : Calculate degradation rates to guide formulation strategies (e.g., lyophilization for unstable compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.